Bisdehydroneotuberostemonine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

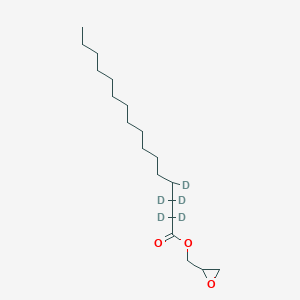

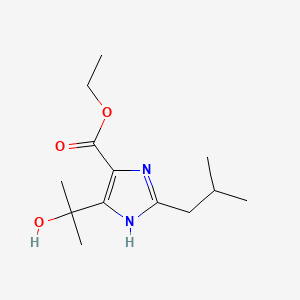

Bisdehydroneotuberostemonine is an alkaloid isolated from the roots of Stemona collinsae . It is composed of two lactone rings, a six-membered ring, a pyrrole ring, and a seven-membered ring . It has shown significant inhibitory effects on lipopolysaccharide-induced nitric oxide production in BV2 microglia at 100 µM .

Molecular Structure Analysis

The molecule is composed of two lactone rings (A and E), a six-membered ring (B), a pyrrole ring ©, and a seven-membered ring (D). The five-membered rings A and E exhibit envelope conformations (C atoms as flaps) while ring C is planar. Ring B exhibits a twist-chair conformation due to fusion with pyrrole ring C while ring D adopts a chair conformation .Physical And Chemical Properties Analysis

Bisdehydroneotuberostemonine is a powder with a molecular weight of 371.47 g/mol. It has a predicted boiling point of 600.3±55.0 °C and a predicted density of 1.43±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Inhibition of Nitric Oxide Production

Bisdehydroneotuberostemonine has been found to significantly inhibit lipopolysaccharide-induced nitric oxide production in murine BV2 microglial cells . This suggests that it could have potential applications in the treatment of conditions where nitric oxide production plays a detrimental role .

Antitussive Properties

Bisdehydroneotuberostemonine is one of the active constituents in the roots of Stemona tuberosa, a plant used in traditional Chinese medicine for managing respiratory diseases . The antitussive properties of this compound could be harnessed for the development of new cough remedies .

Antibacterial and Antifungal Activities

The roots of Stemona tuberosa, which contain Bisdehydroneotuberostemonine, have been found to exhibit antibacterial and antifungal activities . This suggests that Bisdehydroneotuberostemonine could potentially be used in the development of new antimicrobial agents .

Antiviral Properties

In addition to its antibacterial and antifungal activities, the roots of Stemona tuberosa have also been found to have antiviral properties . This indicates that Bisdehydroneotuberostemonine could have potential applications in antiviral therapy .

Insecticidal Properties

The roots of Stemona tuberosa, which contain Bisdehydroneotuberostemonine, have been used to prevent human and cattle parasites, agricultural pests, and domestic insects . This suggests that Bisdehydroneotuberostemonine could be used in the development of new insecticides .

Neuroprotective Activities

The extract of the roots of Stemona tuberosa, which contain Bisdehydroneotuberostemonine, has been found to have neuroprotective activities . This suggests that Bisdehydroneotuberostemonine could potentially be used in the treatment of neurodegenerative diseases .

Mecanismo De Acción

Target of Action

Bisdehydroneotuberostemonine, a type of alkaloid isolated from natural Stemona tuberosa , has been identified to primarily target PTGS2 . PTGS2, also known as cyclooxygenase-2 (COX-2), plays a key role in inflammation and pain, making it a significant target for anti-inflammatory drugs .

Mode of Action

It’s suggested that bisdehydroneotuberostemonine may inhibit the activity of ptgs2 . This inhibition could result in decreased production of prostaglandins, which are key mediators of inflammation and pain.

Result of Action

Bisdehydroneotuberostemonine has been associated with anti-inflammatory effects . By inhibiting PTGS2 and disrupting prostaglandin synthesis, it may reduce inflammation and alleviate symptoms of conditions like asthma .

Safety and Hazards

Propiedades

IUPAC Name |

10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGMIDHPFYCJDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisdehydroneotuberostemonine | |

Q & A

Q1: What is the origin of Bisdehydroneotuberostemonine and what other alkaloids are often found alongside it?

A1: Bisdehydroneotuberostemonine is a natural alkaloid primarily isolated from the roots of various Stemona species, notably Stemona tuberosa [, ] and Stemona mairei []. It's frequently found alongside other structurally related alkaloids such as neotuberostemonine, tuberostemoninol, and oxotuberostemonine during extraction.

Q2: What biological activity has been reported for Bisdehydroneotuberostemonine?

A2: Bisdehydroneotuberostemonine has demonstrated significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglial cells [, ]. This suggests potential anti-inflammatory properties, although further research is needed to confirm this and explore its mechanism of action.

Q3: Can you elaborate on the structural characteristics of Bisdehydroneotuberostemonine and its isomers?

A3: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data for Bisdehydroneotuberostemonine, they highlight the presence of isomers. For instance, Tuberostemoninol A and Tuberostemoninol B are identified as isomers of Tuberostemoninol []. These isomers share the same molecular mass but exhibit different retention times in chromatographic analyses, suggesting structural variations. Further investigation into the specific structural differences among these isomers is crucial for understanding their distinct biological activities and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.